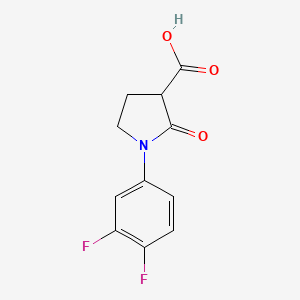

1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

CAS No.: 1017417-44-5

Cat. No.: VC8404480

Molecular Formula: C11H9F2NO3

Molecular Weight: 241.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017417-44-5 |

|---|---|

| Molecular Formula | C11H9F2NO3 |

| Molecular Weight | 241.19 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9F2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) |

| Standard InChI Key | MDGRADDJNYXDFF-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)F)F |

Introduction

Synthesis and Industrial Production

Synthetic Routes

While no explicit synthesis for the 3,4-difluoro variant is documented, methods for analogous compounds provide a framework. A common approach involves cyclization reactions between itaconic acid and substituted anilines. For example, 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is synthesized via refluxing 2,4-difluoroaniline with itaconic acid in acetic acid . Adapting this protocol, 3,4-difluoroaniline could serve as the starting amine.

Critical reaction parameters:

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

-

Catalysis: Lewis acids like ZnCl improve cyclization efficiency .

-

Purification: Recrystallization or column chromatography ensures enantiomeric purity (>95%) .

Industrial Scalability

Industrial production would likely employ continuous flow reactors to optimize yield and reduce reaction times. Automated systems enable precise control over temperature and stoichiometry, critical for maintaining the integrity of the fluorinated aromatic ring .

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(2-Hydroxyphenyl) derivative | S. aureus | <64 | |

| 3,5-Dichloro-2-hydroxyphenyl analog | K. pneumoniae | <32 | |

| 1-(2,4-Difluorophenyl) analog | P. aeruginosa | <16 |

Anticancer Activity

Pyrrolidine-3-carboxylic acid derivatives have shown cytotoxicity in cancer cell lines. A study on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid reported 24.5% viability in A549 lung adenocarcinoma cells at 100 µM . The electron-withdrawing effects of fluorine atoms could potentiate similar activity in the 3,4-difluoro variant by enhancing electrophilic interactions with cellular targets.

Industrial Applications and Market Considerations

Pharmaceutical Development

This compound’s scaffold is valuable for designing protease inhibitors and antimicrobial agents. Fluorine substitutions improve metabolic stability and bioavailability, making it a candidate for lead optimization in drug discovery pipelines.

Future Directions and Research Gaps

-

Synthetic Optimization: Developing asymmetric synthesis routes to access enantiomerically pure forms.

-

Biological Screening: Prioritizing in vitro assays against ESKAPE pathogens and cancer cell lines.

-

Structure-Activity Relationships (SAR): Systematically varying fluorine positions to delineate their impact on potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume